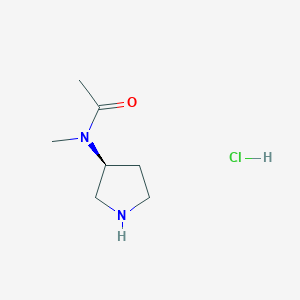

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Description

Propriétés

IUPAC Name |

N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPRWZNOJJPSLX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Patent-Driven Method (CN109851542A)

A prominent synthetic pathway described in a Chinese patent (CN109851542A) involves a four-step process:

- Step 1: Synthesis of methanesulfonic acid ester from (R)-3-pyridone-1-carboxylic acid tert-butyl ester.

- Step 2: Reaction with methylamine to produce a methylated intermediate.

- Step 3: Acetylation using acetic anhydride, with controlled pH and temperature.

- Step 4: Treatment with hydrochloric acid in dehydrated alcohol to yield the hydrochloride salt.

This method emphasizes safety, cost-effectiveness, and straightforward purification, with reaction conditions optimized for industrial scalability.

Detailed Reaction Conditions and Data

| Step | Reaction Description | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of methanesulfonic ester | (R)-3-pyridone-1-carboxylic acid tert-butyl ester, methanesulfonyl chloride | Solvent: Dichloromethane; Temperature: Room temp | - | Forms reactive intermediate for subsequent methylation |

| 2 | Methylation with methylamine | Methylamine solution | Room temp, 25 hours | ~86% | Produces methylated intermediate |

| 3 | Acetylation | Acetic anhydride, sodium hydroxide | 0°C to room temp, pH 9-10 | ~80% | Converts to acetamide derivative |

| 4 | Hydrochloride salt formation | Hydrochloric acid in dehydrated alcohol | 5°C to 25°C | ~32-34g yield | Final step to obtain stable hydrochloride salt |

Note: Reaction temperatures are tightly controlled, typically within -5°C to 35°C, to optimize yield and prevent side reactions.

Alternative Methods and Modifications

Method Variations

- Use of Methylsulfonyl Chloride: As an alternative methylation reagent, providing high regioselectivity.

- Solvent Choices: MTBE or methylene chloride are preferred for extraction and purification, ensuring high purity.

- Reaction Temperatures: Maintaining low temperatures during acylation and hydrochloride formation enhances selectivity and reduces by-products.

Research Findings

- Safety and Stability: The synthetic routes produce compounds with good thermal stability below 230°C, suitable for storage and transport.

- Economical Approach: The methods utilize readily available reagents and straightforward purification steps, making them suitable for scale-up.

Data Summary and Comparative Analysis

| Aspect | Method 1 (Patent CN109851542A) | Method 2 (Literature) | Method 3 (Industrial) |

|---|---|---|---|

| Raw Materials | (R)-3-pyridone ester, methylamine, acetic anhydride | (S)-pyrrolidine-3-carboxylic acid | (S)-pyrrolidine-3-carboxylic acid derivatives |

| Key Reactions | Esterification, methylation, acylation, salt formation | Amidation, hydrochloride formation | Amidation, direct acylation |

| Reaction Temperatures | -5°C to 35°C | 0°C to 90°C | Controlled to optimize yield |

| Yield Range | 32-34g per batch | Approx. 80-86% | Variable, optimized for scale |

| Advantages | Economical, safe, scalable | High purity, well-documented | Suitable for industrial scale |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions

Major Products Formed

Oxidation: N-oxides of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies related to enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes .

Mécanisme D'action

The mechanism of action of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Enantiomeric and Stereochemical Variants

- (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride (CAS 1788036-25-8)

- Similarity Score : 0.88

- Key Differences : The R-enantiomer shares the same molecular weight (178.66 g/mol) but exhibits distinct stereochemistry, which can lead to divergent interactions with chiral biological targets. For example, enantiomers may display varying affinities for receptors like opioid or dopamine transporters .

- Applications : Used in comparative studies to evaluate enantiomer-specific pharmacological effects.

Non-Methylated Analogs

- (S)-N-(Pyrrolidin-3-yl)acetamide Hydrochloride (CAS 131900-62-4)

- Similarity Score : 0.91

- Key Differences : Lacks the N-methyl group , resulting in reduced lipophilicity (predicted logP: ~0.5 vs. 1.2 for the methylated form). This modification may decrease blood-brain barrier penetration but enhance solubility in aqueous media .

- Applications : Explored in metabolic pathway inhibition due to its polar nature.

Piperidine and Bicyclic Derivatives

- Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride (CAS 71879-46-4) Similarity Score: 0.84 Key Differences: Incorporates a bicyclic structure (pyrrolidine fused with pyrazinone), increasing ring strain and conformational rigidity. This structural complexity may enhance receptor binding specificity but complicate synthetic accessibility . Applications: Investigated for antimicrobial activity .

- N-Methyl-N-[(3R)-piperidin-3-yl]acetamide Hydrochloride (CAS 2007909-72-8) Similarity Score: Not explicitly scored but structurally analogous. Key Differences: Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered), altering steric and electronic properties. Piperidine derivatives often exhibit improved metabolic stability but reduced solubility compared to pyrrolidines .

Chlorinated and Aromatic Derivatives

- This modification could enhance binding to electrophilic targets but may introduce toxicity concerns . Physicochemical Properties: Molecular weight 190.67 g/mol; XLogP3 = 0.6 .

- Such compounds are often explored in kinase inhibition studies .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | logP | Solubility | Key Structural Feature |

|---|---|---|---|---|

| 1215264-39-3 (Target Compound) | 178.66 | ~1.2 | High (HCl salt) | N-methyl, pyrrolidine |

| 131900-62-4 | 164.62 | ~0.5 | Moderate | Pyrrolidine, no N-methyl |

| 1354007-35-4 | 190.67 | 0.6 | Low | Chloroacetamide |

| 2007909-72-8 | 192.69 | ~1.5 | Moderate | Piperidine ring |

Activité Biologique

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chiral configuration, which significantly influences its biological activity. The compound has the following chemical properties:

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 162.66 g/mol

- Solubility : Soluble in water and ethanol, with good bioavailability in various biological systems.

The mechanism of action for this compound involves its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. This interaction may lead to various pharmacological effects, making it a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.

Neuromodulation

Research indicates that this compound may act as a neuromodulator. Its structural similarity to other neuroactive compounds suggests that it could interact with various receptors, including:

- Dopamine Receptors

- Serotonin Receptors

- GABA Receptors

These interactions could result in altered synaptic transmission and modulation of mood and cognition.

Pharmacological Applications

The compound has been studied for its potential therapeutic applications in several areas:

- Neurological Disorders : Its ability to influence neurotransmitter systems positions it as a candidate for research into treatments for conditions like schizophrenia and bipolar disorder.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions .

- Anticancer Activity : Some derivatives of similar compounds have shown anticancer properties, indicating that further exploration of this compound could reveal additional therapeutic potential .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study on Neurological Effects :

- A study involving animal models indicated that administration of this compound led to significant improvements in anxiety-like behaviors compared to control groups.

- Anti-inflammatory Potential :

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For aerosol generation, wear a P95/P1 respirator (particulate filter) or higher-grade protection (e.g., ABEK-P2 for vapor/gas) .

- Ventilation : Ensure local exhaust ventilation during synthesis or handling to minimize dust/aerosol exposure .

- Spill Management : Avoid dry sweeping; collect spills using wet methods or HEPA-filtered vacuums. Dispose via approved chemical waste protocols .

- Storage : Store in airtight containers under inert atmosphere (e.g., nitrogen) to prevent hygroscopic degradation .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Evidence from analogous pyrrolidinyl acetamide syntheses suggests yields improve with:

- Solvent : 1,4-dioxane or acetonitrile at 90–95°C .

- Base : Potassium carbonate (K₂CO₃) in 1,4-dioxane achieves ~68.5% yield; triethylamine in acetonitrile yields ~51.8% .

- Stoichiometry : Use a 1.5–2:1 molar ratio of amine precursor to halide/pyrimidine intermediate .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/ether .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (S-configuration) and methyl/pyrrolidine proton environments .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 178.66 .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during synthesis or analysis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol with 0.1% diethylamine) to separate enantiomers. Monitor retention times against (R)-enantiomer standards .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT) to validate stereochemical integrity .

Q. What strategies mitigate instability or degradation under varying pH/temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed acetamide or pyrrolidine ring-opened derivatives .

- pH Optimization : Store solutions at pH 4–6 (acetate buffer) to minimize hydrolysis. Avoid prolonged exposure to alkaline conditions (>pH 8) .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon .

Q. How does structural modification of the pyrrolidine ring impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the pyrrolidine 3-position (e.g., benzyl, trifluoromethyl) and assess binding to κ-opioid receptors using radioligand displacement assays (³H-U69,593) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with receptor crystal structures (PDB: 6B73) to predict substituent effects on binding affinity .

- In Vivo Testing : Compare analgesic efficacy in rodent models (tail-flick test) to correlate structural changes with potency .

Q. What are the limitations of current toxicity data, and how can they be addressed?

- Methodological Answer :

- Data Gaps : Existing SDS lack acute toxicity (LD₅₀), mutagenicity (Ames test), and chronic exposure data .

- In Vitro Testing : Prioritize hepatotoxicity screening (HepG2 cell viability assays) and genotoxicity (Comet assay) .

- Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites in microsomal incubations, focusing on reactive intermediates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.